

# Starting materials for Dimethyl 2-allyl-2-(4-nitrophenyl)malonate synthesis

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## Compound of Interest

Compound Name: *Dimethyl 2-allyl-2-(4-nitrophenyl)malonate*

Cat. No.: *B1307849*

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## Technical Guide: Synthesis of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate

This document provides an in-depth technical guide for the synthesis of **Dimethyl 2-allyl-2-(4-nitrophenyl)malonate**, a valuable building block in organic synthesis. The synthesis is presented as a two-step process, commencing with the starting materials dimethyl malonate, 4-fluoronitrobenzene, and an allyl halide. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Synthetic Pathway Overview

The synthesis of the target compound is achieved through a two-step reaction sequence:

- **Nucleophilic Aromatic Substitution:** Synthesis of the intermediate, Dimethyl 2-(4-nitrophenyl)malonate, via the reaction of dimethyl malonate with 4-fluoronitrobenzene.
- **C-Alkylation:** Allylation of the intermediate at the  $\alpha$ -carbon position using an allyl halide to yield the final product, **Dimethyl 2-allyl-2-(4-nitrophenyl)malonate**.

This pathway is efficient, utilizing common and accessible starting materials.

## Step 1: Synthesis of Dimethyl 2-(4-nitrophenyl)malonate

This step involves a nucleophilic aromatic substitution reaction where the enolate of dimethyl malonate displaces the fluoride from 4-fluoronitrobenzene.

### Experimental Protocol

A detailed methodology for this key experiment is provided below, adapted from established procedures for the synthesis of nitrophenyl malonates.

- A round-bottom flask is charged with dimethyl malonate (1.0 equiv), potassium carbonate (3.0 equiv), and 4-fluoronitrobenzene (1.0 equiv).
- Dimethylformamide (DMF) is added to the mixture to achieve a concentration of approximately 1.25 M with respect to the limiting reagent (dimethyl malonate).
- The resulting brown suspension is heated to 90 °C with vigorous stirring for 2 hours.
- After the reaction is complete, the mixture is cooled to room temperature.
- The cooled mixture is diluted with ice-water (approx. 3 mL per mmol of the limiting reagent) and diethyl ether (approx. 3 mL per mmol of the limiting reagent).
- The aqueous layer is separated and extracted three times with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
- Purification is achieved via column chromatography to afford Dimethyl 2-(4-nitrophenyl)malonate as a pale-yellow solid.

### Data Presentation: Reagents and Conditions for Step 1

Reagent/Parameter	Molar Ratio (equiv)	Molecular Weight ( g/mol )	Role	Notes
Dimethyl Malonate	1.0	132.12	Starting Material	Limiting Reagent
4-Fluoronitrobenzene	1.0	141.10	Starting Material	Electrophile
Potassium Carbonate	3.0	138.21	Base	Deprotonates malonate
Dimethylformamide (DMF)	-	73.09	Solvent	Approx. 1.25 M
Temperature	-	-	Condition	90 °C
Reaction Time	-	-	Condition	2 hours
Expected Yield	~95% (based on similar transformations)			

## Step 2: Synthesis of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate

In the second step, the intermediate is deprotonated at the  $\alpha$ -carbon, and the resulting carbanion is alkylated with an allyl halide.

### Experimental Protocol

The following protocol is a standard procedure for the C-alkylation of malonic esters.

- To a stirred solution of Dimethyl 2-(4-nitrophenyl)malonate (1.0 equiv) in a mixture of anhydrous Dimethylformamide (DMF) and Tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in oil, 1.1 equiv) portionwise at 0 °C under an inert atmosphere (e.g., Argon).

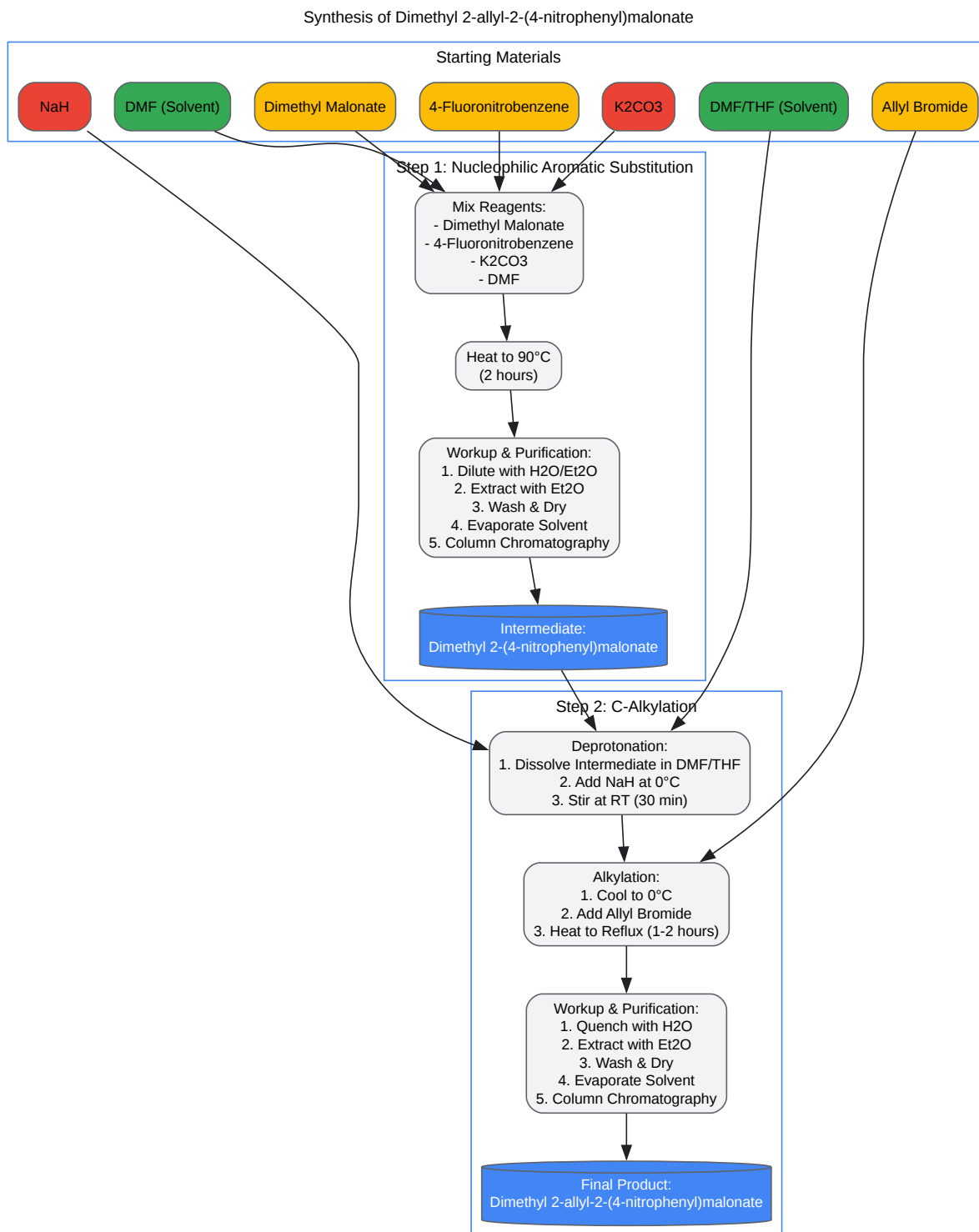
- Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
- Cool the reaction mixture back to 0 °C.
- Add allyl bromide (1.2 equiv) dropwise to the solution.
- The reaction mixture is then heated to reflux and maintained for 1-2 hours, monitoring the reaction progress by TLC.
- After cooling to room temperature, the reaction is carefully quenched by the addition of water.
- The aqueous layer is extracted multiple times with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
- The crude product is purified by column chromatography to yield **Dimethyl 2-allyl-2-(4-nitrophenyl)malonate**.

## Data Presentation: Reagents and Conditions for Step 2

Reagent/Parameter	Molar Ratio (equiv)	Molecular Weight ( g/mol )	Role	Notes
Dimethyl 2-(4-nitrophenyl)malonate	1.0	253.21	Starting Material	Nucleophile Precursor
Sodium Hydride (60% in oil)	1.1	40.00 (as 100%)	Base	Deprotonates the $\alpha$ -carbon
Allyl Bromide	1.2	120.98	Reagent	Electrophile
DMF / THF	-	- / 72.11	Solvent	Anhydrous conditions required
Temperature	-	-	Condition	0 °C to Reflux
Reaction Time	-	-	Condition	1-2 hours

## Visualization of Experimental Workflow

The following diagram illustrates the complete logical workflow for the synthesis of **Dimethyl 2-allyl-2-(4-nitrophenyl)malonate**.



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Caption: Experimental workflow for the two-step synthesis.

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